![molecular formula C12H16N2O B1466605 2-(苯并[d]恶唑-2-基)-3-甲基丁-1-胺 CAS No. 1507027-03-3](/img/structure/B1466605.png)

2-(苯并[d]恶唑-2-基)-3-甲基丁-1-胺

描述

The compound “2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine” is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been developed from 2-(benzo[d]oxazol-2-yl)aniline . In a round bottom flask, 2-(benzo[d]oxazol-2-yl)aniline and malonic acid were taken. To this mixture, POCl3 was added dropwise with constant stirring in ice-cold condition. The reaction mixture was then refluxed for 5 hours on a water bath .Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .科学研究应用

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it has been used in the development of substituted imidazoles, which are known for their therapeutic potential .

Anti-inflammatory Agents

Benzoxazole derivatives, including those derived from 2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown promising results in in vitro studies, indicating their potential as anti-inflammatory medications .

Material Science Applications

The benzoxazole moiety is significant in material science, particularly in the synthesis of functional materials for electronics and spintronics. The compound can be utilized to create materials with specific electronic properties .

Fluorescent Brighteners

In the field of polymer science, benzoxazole derivatives are used as fluorescent brighteners. They enhance the brightness of materials like polyvinyl chloride and acrylic resins, making them valuable in the production of paints, coatings, and printing inks .

Neuroprotective Effects

Research has indicated that benzoxazole-based derivatives exhibit neuroprotective effects. These effects are particularly relevant in the context of Alzheimer’s disease, where such compounds can protect neuronal cells against beta-amyloid-induced toxicity .

Precursor for Heterocyclic Synthesis

2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine is used as a precursor in the synthesis of various heterocyclic compounds, including benzimidazoles and benzoxazoles. These heterocycles are important in the development of new pharmaceuticals.

作用机制

Target of Action

Benzoxazole derivatives have been found to interact with a variety of biological targets. For instance, some benzoxazole compounds have shown anti-inflammatory activity by interacting with prostaglandin H2 synthase .

Mode of Action

The exact mode of action can vary depending on the specific benzoxazole derivative and its target. In general, these compounds can interact with their targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives can affect various biochemical pathways. For example, some have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .

Result of Action

The molecular and cellular effects of benzoxazole derivatives can vary depending on their specific targets and mode of action. Some benzoxazole compounds have shown anti-inflammatory effects, while others have demonstrated anticancer activity .

安全和危害

The safety data sheet for a similar compound, [4-(6-Chlorobenzo[d]oxazol-2-yloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropionamide, indicates that it may cause an allergic skin reaction and is harmful if inhaled . It’s important to handle such compounds with care, using protective gloves and working in a well-ventilated area or outdoors .

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . These examples highlight the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

属性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(2)9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTUFJNQXZNZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

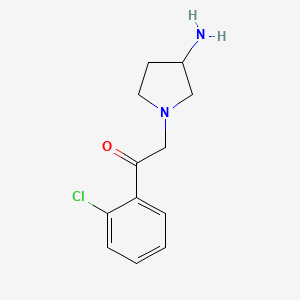

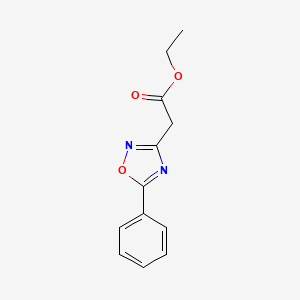

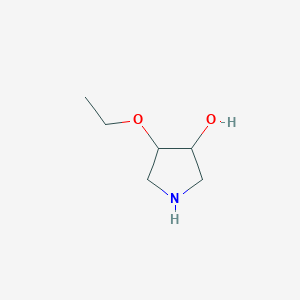

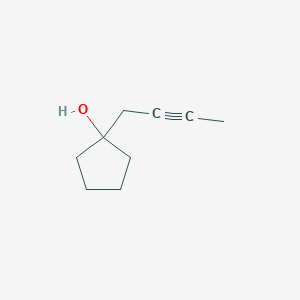

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)

![3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1466533.png)

amine](/img/structure/B1466537.png)

![2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466544.png)